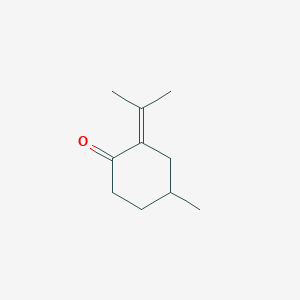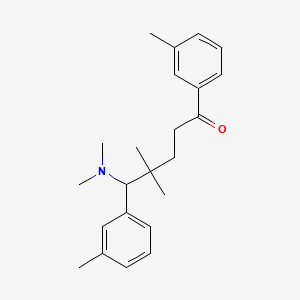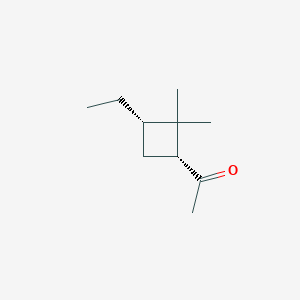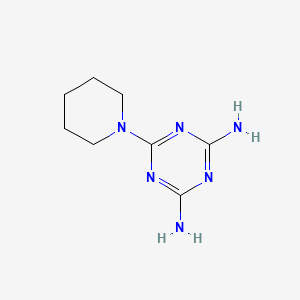
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a piperidine ring attached to a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selectivity and high yield. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the piperidine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine N-oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with a morpholine ring instead of piperidine.
6-(Pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine: Contains a pyrrolidine ring instead of piperidine.
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-dione: Features a triazine-2,4-dione core instead of triazine-2,4-diamine.
Uniqueness
6-(Piperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a piperidine ring and a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
5606-32-6 |
|---|---|
Molekularformel |
C8H14N6 |
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H14N6/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H4,9,10,11,12,13) |
InChI-Schlüssel |
JHEVYCHGBRFPEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


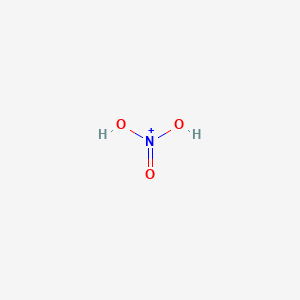
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
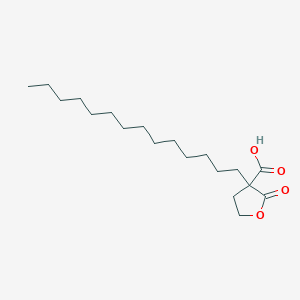

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

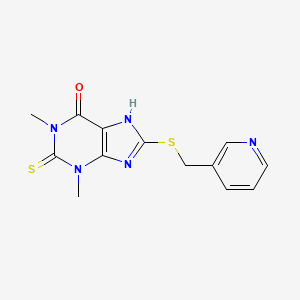
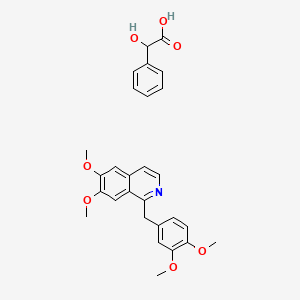
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)
